molecular formula C10H9ClO B1423032 2-(2-Chlorophenyl)cyclobutan-1-one CAS No. 1242029-75-9

2-(2-Chlorophenyl)cyclobutan-1-one

Cat. No. B1423032
M. Wt: 180.63 g/mol
InChI Key: YYFHBSFCWFVNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a similar compound, ketamine, which has a structure related to 2-(2-Chlorophenyl)cyclobutan-1-one, has been reported . The synthesis involves five steps starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent. This is followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate. The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .

Scientific Research Applications

1. Structural Analysis

The study of the structure of cyclobutane derivatives, such as 1,3-trans-bis(4-chlorophenyl)2,4-trans-di(4-pyridyl)cyclobutane, provides insights into their crystal structure and conformation. These compounds exhibit a puckered conformation with specific dihedral angles, which is crucial for understanding their chemical behavior and applications (Busetti et al., 1980).

2. Chemical Kinetics and Mechanism

Research on the kinetics and mechanisms of reactions involving cyclobutane derivatives, like the thermal dimerization of chloroprene, is fundamental. This research helps in understanding how cyclobutane- and cyclohexene-derivatives are formed, their yields, and the reaction process, providing a basis for chemical synthesis and applications (Billingham et al., 1969).

3. Photochemical Properties

Studies on the photochemical properties of cyclobutanes containing different aryl groups, such as 1-(2-benzoxazolyl)-2-(4-chlorophenyl)-3-(4-pyridinyl)-4-phenylcyclobutane, reveal information about their synthesis, structural properties, and behavior under light irradiation. This knowledge is crucial for developing photochemically active materials (Zhu Jun, 2004).

4. Crystallography

The crystal structure analysis of compounds like 1-(4-chlorophenyl)-2-cyclooctylethanone provides a deeper understanding of the molecular conformation and reaction pathways in specific chemical reactions. This information is vital for designing and synthesizing new chemical entities (Ariel et al., 1989).

5. Coordination Polymers

Research on the synthesis and characterization of coordination polymers, involving cyclobutane-linked ligands, explores new approaches in inorganic crystal engineering. This leads to the development of novel materials with potential applications in catalysis, sensing, and material science (Blake et al., 1997).

6. Cycloaddition Reactions

Investigations into cycloaddition reactions, such as the formation of cyclobutane-fused pyridinyl sulfonyl fluorides, are essential for accessing a wide range of biologically significant molecules. These reactions provide pathways to create diverse chemical structures used in various applications (Liu et al., 2020).

7. Catalytic Reactions

Studies on catalytic enantioselective [2+2] cycloadditions to access cyclobutanes and cyclobutenes are important for chemical synthesis. These reactions enable the creation of enantiomerically enriched compounds, expanding the chemical diversity available for pharmaceutical and other applications (Xu et al., 2015).

8. Corrosion Inhibition

Research on compounds like myclobutanil as corrosion inhibitors in acidic solutions provides valuable insights into protecting metals from corrosion. This is crucial for industrial applications where metal longevity and durability are essential (Wu et al., 2019).

properties

IUPAC Name

2-(2-chlorophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFHBSFCWFVNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)cyclobutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)cyclobutan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)cyclobutan-1-one
Reactant of Route 3
Reactant of Route 3
2-(2-Chlorophenyl)cyclobutan-1-one
Reactant of Route 4
Reactant of Route 4
2-(2-Chlorophenyl)cyclobutan-1-one
Reactant of Route 5
Reactant of Route 5
2-(2-Chlorophenyl)cyclobutan-1-one
Reactant of Route 6
2-(2-Chlorophenyl)cyclobutan-1-one

Citations

For This Compound
1
Citations
C Battilocchio, G Iannucci, S Wang, E Godineau… - 2017 - repository.cam.ac.uk
A flow chemistry process for the synthesis of 2-substituted cyclobutanones, via [2+ 2] cycloaddition of keteneiminium salts and ethylene gas, is reported. Our approach uses rapid and …
Number of citations: 2 www.repository.cam.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.